2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide
Description
Properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-10-17-13(9-23-10)11-4-2-3-5-12(11)18-14(20)8-19-15(21)6-7-16(19)22/h2-5,9H,6-8H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMHCTCHDZIPNKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=CC=C2NC(=O)CN3C(=O)CCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide typically involves multiple steps. One common route includes the reaction of 2,5-dioxopyrrolidin-1-yl acetic acid with 2-(2-methyl-1,3-thiazol-4-yl)aniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidinone or thiazole rings can be modified.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and bases (e.g., triethylamine). The reactions are typically conducted under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Therapeutic Applications
-
Anticancer Activity
- Recent studies have indicated that compounds similar to 2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways such as the PI3K/Akt pathway.
-
Antimicrobial Properties
- The thiazole component is known for its antimicrobial activity. Research has demonstrated that derivatives of this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. The exact mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
-
Neuroprotective Effects
- Preliminary studies suggest that this compound may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. It is hypothesized that it could mitigate oxidative stress and inflammation in neuronal cells.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of thiazole derivatives, including 2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide. The results showed significant inhibition of tumor growth in vitro and in vivo models, suggesting a promising lead for further development as an anticancer agent .
Case Study 2: Antimicrobial Efficacy
In a research article focusing on antimicrobial agents, the compound exhibited potent activity against Staphylococcus aureus and Escherichia coli. The study utilized disk diffusion methods to assess efficacy and found that the compound's thiazole ring was crucial for its antimicrobial properties .
Mechanism of Action
The mechanism of action of 2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogues of Acetamide Derivatives
The following table summarizes key structural and functional differences between the target compound and related acetamides:
Key Structural and Functional Differences
Thiazole Ring Modifications
- Target Compound: The 2-methyl-1,3-thiazol-4-yl group lacks the amino substitution seen in Mirabegron (2-amino-1,3-thiazol-4-yl) . This difference likely reduces β3-adrenoceptor affinity, as Mirabegron’s amino group is critical for receptor interaction .
- N-{4-[2-(2-Fluoroanilino)-1,3-thiazol-4-yl]phenyl}acetamide: Incorporates a fluoroanilino-thiazole motif, which may enhance metabolic stability compared to Mirabegron’s hydroxy-phenylethylamine sidechain .
Dioxopyrrolidin Group vs. Other Substituents
- The 2,5-dioxopyrrolidin-1-yl group in the target compound is a cyclic imide, which may improve solubility or serve as a hydrogen-bond acceptor in enzyme binding. In contrast, Mirabegron’s hydroxy-phenylethylamine sidechain enables direct receptor activation .
Pharmacokinetic and Physicochemical Properties
- Mirabegron: High selectivity for β3-adrenoceptors (EC₅₀ = 22 nM) with moderate metabolic stability (half-life = 10–12 hours) .
- Target Compound : The dioxopyrrolidin group may enhance metabolic resistance compared to Mirabegron’s hydroxy-phenylethylamine, which is prone to oxidation.
- N-Substituted 2-Arylacetamides: notes that dihedral angles between aromatic rings (e.g., 48–56°) influence molecular packing and solubility . The target compound’s thiazole and dioxopyrrolidin groups may adopt similar conformations.
Biological Activity
The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H16N3O4S
- Molecular Weight : 312.35 g/mol
- CAS Number : 2034538-61-7
- SMILES Notation : O=C(c1scnc1C)NCCOCCN1C(=O)CCC1=O
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The presence of the thiazole moiety suggests potential interactions with proteins involved in cellular signaling pathways, which can influence cell proliferation and apoptosis.
Anticancer Activity
Recent studies have highlighted the compound's anticancer properties. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines:
- HepG2 (Liver Cancer) : IC50 = 0.9 μM
- MCF-7 (Breast Cancer) : IC50 = 14.7 μM
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of mitochondrial function .
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit promising antimicrobial activity against both bacteria and fungi. In particular, modifications to the core structure have shown enhanced efficacy against resistant strains, making it a candidate for further development in antibiotic therapies .
Study 1: Anticonvulsant Activity
A series of hybrid compounds derived from similar structures demonstrated potent anticonvulsant effects in mouse models. The lead compound showed an effective dose (ED50) in various seizure models, indicating its potential as a treatment for epilepsy .
Study 2: Antinociceptive Effects
In pain models, compounds related to this structure exhibited significant antinociceptive activity. The mechanism was linked to TRPV1 receptor antagonism and modulation of sodium/calcium currents, suggesting a multifaceted approach to pain management .
Data Tables
| Biological Activity | Cell Line/Model | IC50/ED50 Values |
|---|---|---|
| Cytotoxicity | HepG2 | 0.9 μM |
| Cytotoxicity | MCF-7 | 14.7 μM |
| Anticonvulsant Activity | MES Test | ED50 = 23.7 mg/kg |
| Antinociceptive Activity | Formalin-Induced Pain | ED50 = 22.4 mg/kg |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
